molecular formula C14H10FNO4 B6393024 2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid CAS No. 1261964-88-8

2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid

Cat. No.: B6393024
CAS No.: 1261964-88-8
M. Wt: 275.23 g/mol
InChI Key: UTPLIUFAGDIPAY-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety

Properties

IUPAC Name

2-(3-fluoro-5-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)10-4-9(5-11(15)6-10)12-7-8(13(17)18)2-3-16-12/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPLIUFAGDIPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=NC=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688133
Record name 2-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-88-8
Record name 2-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-fluoro-5-methoxycarbonylphenylboronic acid with an appropriate isonicotinic acid derivative under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid is unique due to the combination of its fluorine atom and methoxycarbonyl group, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and specificity in various applications.

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